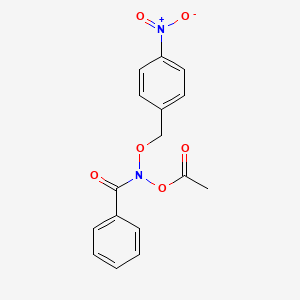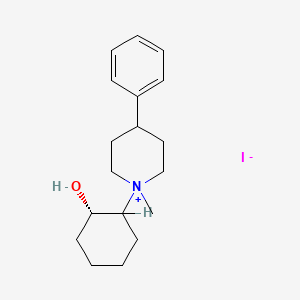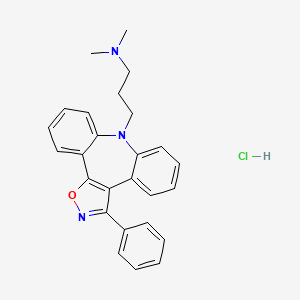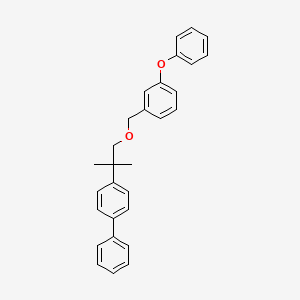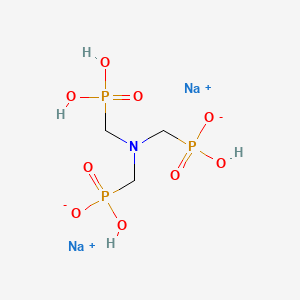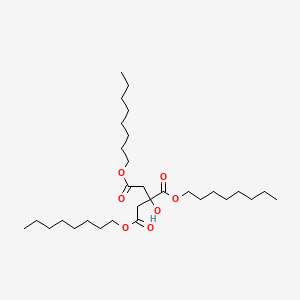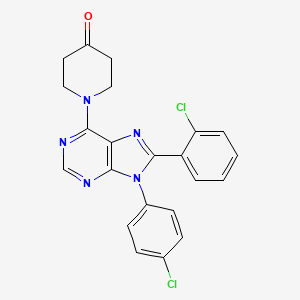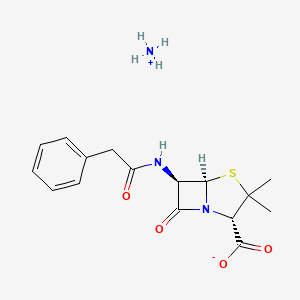
Penicillin G ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillin G ammonium, also known as benzylpenicillin ammonium, is a natural penicillin antibiotic derived from the Penicillium fungi. It is a member of the β-lactam antibiotic family and is widely used to treat a variety of bacterial infections, particularly those caused by gram-positive organisms. This compound is known for its effectiveness in treating infections such as pneumonia, strep throat, syphilis, and meningitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Penicillin G ammonium is synthesized through the fermentation of Penicillium chrysogenum in a controlled environment. The process involves the following steps:
Fermentation: Penicillium chrysogenum is cultured in a medium containing nutrients such as glucose, lactose, and corn steep liquor.
Extraction: After fermentation, the penicillin is extracted from the broth using solvents such as butyl acetate or amyl acetate.
Purification: The extracted penicillin is then purified through crystallization and filtration to obtain pure penicillin G.
Conversion to Ammonium Salt: The purified penicillin G is reacted with ammonium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Penicillin G ammonium undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: The β-lactam ring of this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acids or bases under controlled conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Major Products Formed:
6-Aminopenicillanic Acid (6-APA): A key intermediate for the synthesis of other penicillin derivatives.
Various Semi-Synthetic Penicillins: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Penicillin G ammonium has a wide range of applications in scientific research, including:
Mecanismo De Acción
Penicillin G ammonium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death . The primary molecular targets are the PBPs, and the pathway involved is the inhibition of peptidoglycan synthesis .
Comparación Con Compuestos Similares
Penicillin V: Another natural penicillin with similar antibacterial properties but more stable in acidic conditions.
Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity.
Amoxicillin: A semi-synthetic penicillin with improved oral bioavailability.
Uniqueness: Penicillin G ammonium is unique in its high effectiveness against gram-positive bacteria and its rapid action when administered parenterally. Unlike penicillin V, it is not stable in acidic conditions and is therefore not suitable for oral administration .
Propiedades
Número CAS |
75333-20-9 |
|---|---|
Fórmula molecular |
C16H21N3O4S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.H3N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1H3/t11-,12+,14-;/m1./s1 |
Clave InChI |
VTHLIEZHKMGTTK-LQDWTQKMSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



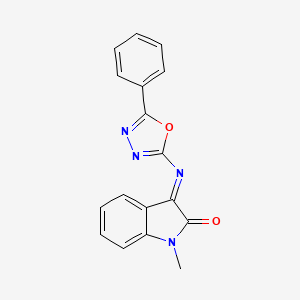
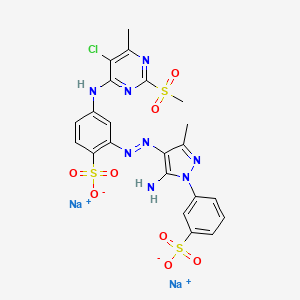
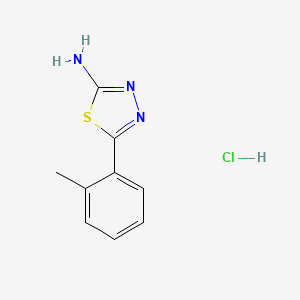
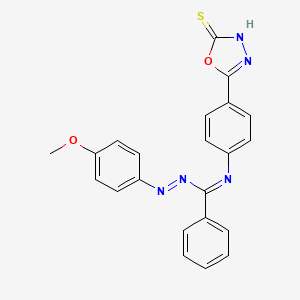
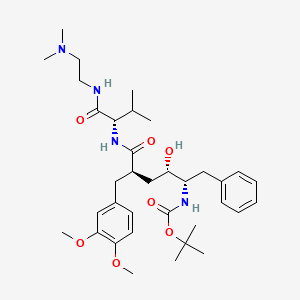
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
